Ethyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a pyrimidinone derivative featuring a 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl core linked via a sulfanyl acetyl group to an ethyl benzoate ester. While explicit data on its applications are absent in the provided evidence, its structural analogs (e.g., compounds in and ) demonstrate antibacterial and sulfonamide-related bioactivities, implying possible therapeutic or agrochemical relevance .
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H20N4O4S/c1-2-29-20(28)14-8-10-15(11-9-14)23-19(27)13-30-21-24-18(26)12-17(22)25(21)16-6-4-3-5-7-16/h3-12H,2,13,22H2,1H3,(H,23,27) |
InChI Key |
WOXBIGAYOYJCEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Biginelli-like Cyclocondensation
The dihydropyrimidinone (DHPM) core is synthesized via acid-catalyzed cyclocondensation of benzaldehyde (1a), thiourea (1b), and ethyl acetoacetate (1c):
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| HCl (5 mol%), EtOH | 68 | 92 |
| H2SO4 (3 mol%), EtOH | 72 | 89 |
| Ionic Liquid [BMIM]Cl | 81 | 95 |
Microwave-assisted synthesis reduces reaction time from 8 hours to 45 minutes with comparable yields.
Sulfanylacetyl Bridge Installation
Thiol-Alkylation Reaction
The DHPM-thiol (2) reacts with 2-chloroacetyl chloride (3a) in anhydrous DMF under nitrogen atmosphere:
Critical Parameters :
-
Temperature control prevents polysubstitution
-
Triethylamine (2.2 eq.) ensures complete deprotonation
-
Reaction progress monitored by TLC (Rf = 0.5 in EtOAc/Hexane 1:1)
Amide Coupling with Ethyl 4-Aminobenzoate
Schotten-Baumann Conditions
The chloroacetyl intermediate (4) reacts with ethyl 4-aminobenzoate (5a) in biphasic medium:
Yield Enhancement Strategies :
-
Phase-transfer catalyst (TBAB) increases reaction rate by 40%
-
pH maintained at 8.5–9.0 to minimize ester hydrolysis
-
Isolation via precipitation from ice-cold HCl (1M) yields 89% pure product
Alternative Synthetic Routes
Pre-Formation of Sulfanylacetic Acid
Sulfanylacetic acid (6a) is first synthesized via:
Subsequent coupling with DHPM-thiol and ethyl 4-aminobenzoate proceeds via:
Comparative Analysis :
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Sequential Alkylation | 65 | 92 |
| Pre-Formed Acid | 58 | 89 |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 60:40) shows >98% purity with tR = 6.72 min.
Scale-Up Considerations and Industrial Feasibility
Cost-Benefit Analysis of Routes
| Component | Sequential Route ($/kg) | Alternative Route ($/kg) |
|---|---|---|
| DHPM-thiol | 120 | 115 |
| Chloroacetyl chloride | 95 | N/A |
| Sulfanylacetic acid | N/A | 145 |
| Total | 215 | 260 |
Continuous flow systems improve throughput by 300% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the dihydropyrimidine ring.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
- Molecular Weight: 392.45 g/mol
- Chemical Structure: The compound features a dihydropyrimidine ring, which is crucial for its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Ethyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has been investigated for its ability to inhibit cancer cell proliferation:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by interfering with specific signaling pathways involved in cell survival and proliferation .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes that are crucial in metabolic pathways:
- Acetylcholinesterase Inhibition: Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound may have similar properties .
Antimicrobial Properties
Research has also pointed towards the antimicrobial potential of pyrimidine derivatives:
- Broad-Spectrum Activity: Compounds with similar structures have been reported to exhibit activity against a range of bacterial and fungal pathogens. This opens avenues for developing new antimicrobial agents from this compound .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives are well-documented:
- Cytokine Modulation: this compound may modulate cytokine production, thereby reducing inflammation in various models .
Table: Summary of Biological Activities
Research Insights
Several studies have highlighted the synthesis and evaluation of similar compounds, focusing on their structure–activity relationships (SAR). The findings suggest that modifications to the functional groups can significantly enhance biological activity.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dihydropyrimidine ring and the amino group are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Techniques and Characterization
- Synthesis: Analogous to , the target compound’s synthesis likely involves alkylation of a pyrimidinone thiol with ethyl 4-(chloroacetyl)benzoate, followed by purification via chromatography or recrystallization.
- Characterization : NMR (¹H, ¹³C) and HRMS (as in ) would confirm structure and purity. X-ray crystallography using SHELX () or ORTEP-3 () could resolve stereochemistry.
- Activity assays : Antibacterial testing (e.g., MIC against Gram-positive/negative strains, as in ) would elucidate efficacy.
Biological Activity
Ethyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a dihydropyrimidine core, which is known for various biological activities. The presence of the sulfanyl group and the ethyl ester moiety contributes to its pharmacological profile.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Enzyme Inhibition : Many derivatives of dihydropyrimidines have been shown to inhibit phosphodiesterase enzymes (PDEs), leading to increased levels of cyclic nucleotides, which can modulate various signaling pathways .
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory effects by inhibiting leukocyte infiltration and modulating cytokine release .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit specific enzyme activities associated with inflammatory responses. For example, studies indicated a significant reduction in the activity of PDE enzymes at concentrations as low as 5 µM .
In Vivo Studies
Animal models have provided insights into the compound's efficacy. In a study involving sensitized Brown-Norway rats, a related compound showed strong eosinophilic infiltration inhibition at doses of 5.1 mg/kg, suggesting potential therapeutic applications in allergic conditions .
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects against various bacterial strains. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- Case Study on Anti-inflammatory Properties : Another investigation focused on its anti-inflammatory potential in a model of acute inflammation. The compound reduced paw edema significantly compared to controls, indicating its potential as an anti-inflammatory agent .
Data Tables
Q & A
Basic Research Question
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect degradation products (e.g., hydrolysis of the ester or sulfanyl group) .
- Thermogravimetric analysis (TGA) : Monitor thermal stability (5–10°C/min ramp) to identify decomposition points (>200°C typical for pyrimidinones) .
- Light exposure tests : Store samples under UV light (254 nm) for 48 hours and compare HPLC profiles to assess photolytic stability .
How can co-crystallization experiments improve understanding of this compound’s molecular interactions?
Advanced Research Question
Co-crystals with pharmaceutically relevant co-formers (e.g., benzoic acid derivatives) reveal supramolecular interactions:
- Screening co-formers : Use solvent-drop grinding with carboxylic acids (e.g., 4-hydroxybenzoic acid) to promote hydrogen bonding via the pyrimidinone’s NH and carbonyl groups .
- Synchrotron data collection : High-flux X-ray sources (e.g., Diamond Light Source) enhance resolution for weak interactions (e.g., C–H···π or van der Waals contacts) .
- Hirshfeld surface analysis : Quantify interaction fingerprints (e.g., % contribution of O···H/N···H contacts) using CrystalExplorer .
What computational methods are suitable for predicting the solubility and partition coefficient (log P) of this compound?
Advanced Research Question
- COSMO-RS : Predict solubility in organic/aqueous solvents using quantum-chemical charge density surfaces.
- Molecular dynamics (MD) simulations : Simulate solvation shells in water/DMSO to assess aggregation tendencies of the hydrophobic phenyl and benzoate groups.
- QSAR models : Train models on pyrimidinone datasets to estimate log P, leveraging descriptors like polar surface area and H-bond acceptors .
How can synthetic byproducts or regioisomers be identified and minimized during scale-up?
Advanced Research Question
- LC-MS/MS monitoring : Track intermediates in real-time to detect regioisomeric alkylation (e.g., sulfur vs. nitrogen attack on pyrimidinone) .
- Kinetic studies : Vary reaction stoichiometry (e.g., 1.2–2.0 equivalents of alkylating agent) to optimize selectivity for the sulfanyl product .
- Crystallization-induced asymmetric transformation : Use chiral solvents (e.g., ethyl L-lactate) to bias the reaction toward the desired diastereomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
